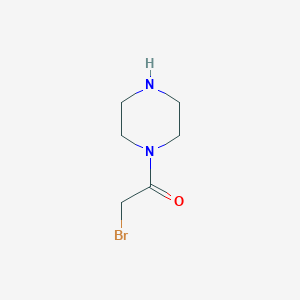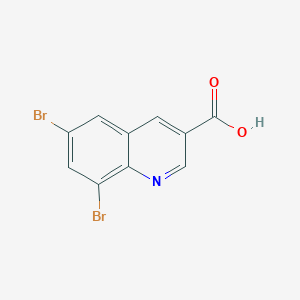
6,8-Dibromoquinoline-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromoquinoline-3-carboxylic Acid: is a brominated derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromoquinoline-3-carboxylic Acid typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6,8-Dibromoquinoline-3-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as alkyl, aryl, or amino groups.
科学的研究の応用
6,8-Dibromoquinoline-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 6,8-Dibromoquinoline-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the quinoline ring structure allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biological processes, making it a valuable tool in medicinal chemistry and drug discovery.
類似化合物との比較
Similar Compounds
- 8-Bromoquinoline-3-carboxylic Acid
- 6-Bromoquinoline-3-carboxylic Acid
- 4-Bromoquinoline-3-carboxylic Acid Ethyl Ester
Uniqueness
6,8-Dibromoquinoline-3-carboxylic Acid is unique due to the presence of two bromine atoms at the 6 and 8 positions of the quinoline ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it different from other brominated quinoline derivatives. The dual bromination enhances its reactivity and potential for forming diverse chemical structures, which can be exploited in various research and industrial applications.
特性
分子式 |
C10H5Br2NO2 |
|---|---|
分子量 |
330.96 g/mol |
IUPAC名 |
6,8-dibromoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5Br2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)8(12)3-7/h1-4H,(H,14,15) |
InChIキー |
UYCWJQQQGWILIK-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


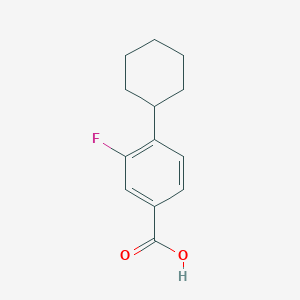
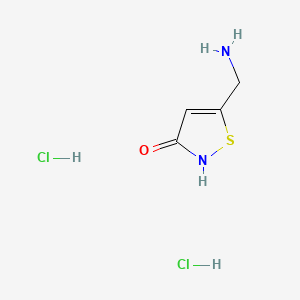
amine hydrochloride](/img/structure/B15298059.png)
![Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298064.png)
![Methyl 3-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B15298070.png)
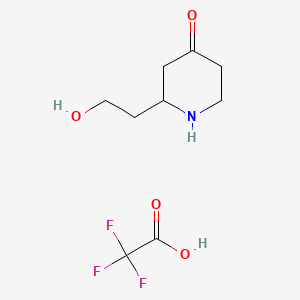
![tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15298075.png)
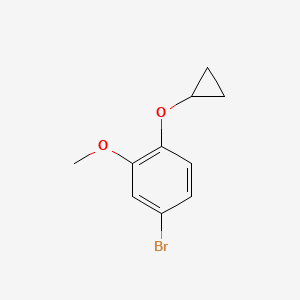
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride](/img/structure/B15298079.png)
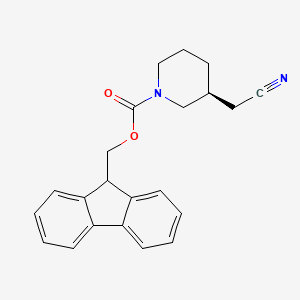

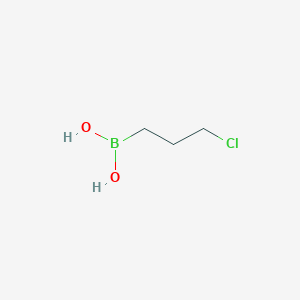
![tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B15298130.png)
